Methyl 4-cyanofuran-2-carboxylate

Description

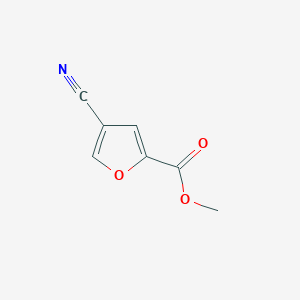

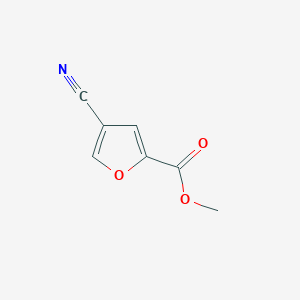

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyanofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMAJZKPNPNPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666570 | |

| Record name | Methyl 4-cyanofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357289-65-7 | |

| Record name | Methyl 4-cyanofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-cyanofuran-2-carboxylate from 4,5-dibromofuran-2-carboxylic acid

This guide provides a comprehensive technical overview for the synthesis of Methyl 4-cyanofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 4,5-dibromofuran-2-carboxylic acid and proceeds through a two-step sequence involving esterification followed by a selective cyanation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific principles and rationale for the chosen methodologies.

Introduction

Furan-based scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The strategic introduction of cyano and carboxylate groups onto the furan ring, as in Methyl 4-cyanofuran-2-carboxylate, provides versatile handles for further chemical transformations, making it a highly sought-after intermediate. This guide details a reliable and adaptable synthetic strategy, emphasizing reaction efficiency, safety, and scalability. The synthesis is logically divided into two primary stages: the protection of the carboxylic acid moiety via methyl esterification, followed by the substitution of a bromine atom with a cyano group.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material, intermediate, and final product is crucial for successful synthesis, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4,5-dibromofuran-2-carboxylic acid | C₅H₂Br₂O₃ | 269.88 | 169-173 | 2434-03-9[1][2] |

| Methyl 4,5-dibromofuran-2-carboxylate | C₆H₄Br₂O₃ | 283.90 | N/A | 54113-41-6[3][4] |

| Methyl 4-cyanofuran-2-carboxylate | C₇H₅NO₃ | 151.12 | N/A | 357289-65-7[5] |

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The initial step focuses on the conversion of the carboxylic acid to its corresponding methyl ester. This is a critical protecting group strategy to prevent interference of the acidic proton in the subsequent cyanation step. The second step involves the selective displacement of one of the bromine atoms with a cyanide group.

Caption: High-level overview of the two-step synthesis.

Part 1: Esterification of 4,5-dibromofuran-2-carboxylic acid

The initial stage of the synthesis involves the conversion of 4,5-dibromofuran-2-carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic and highly effective method for this transformation, particularly when using a simple alcohol like methanol which can also serve as the solvent.[6][7][8][9][10]

Mechanistic Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[7][9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol (methanol). A series of proton transfers and the subsequent elimination of a water molecule yield the ester. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or the water byproduct is removed.[7][9]

Caption: Workflow for the Fischer-Speier esterification.

Detailed Experimental Protocol: Methyl 4,5-dibromofuran-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dibromofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the sulfuric acid with a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Characterization:

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4,5-dibromofuran-2-carboxylate.

-

If necessary, purify the product by flash column chromatography on silica gel.

-

Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

-

Part 2: Cyanation of Methyl 4,5-dibromofuran-2-carboxylate

The second stage of the synthesis is the conversion of the dibromo-ester to the desired cyano-ester. This is achieved through a transition metal-catalyzed cross-coupling reaction. Both palladium and copper-based catalytic systems are widely employed for the cyanation of aryl and heteroaryl halides.[11][12][13][14][15][16][17][18][19]

Choice of Catalytic System: A Comparative Discussion

-

Palladium-Catalyzed Cyanation: Palladium catalysts are highly efficient for the cyanation of aryl bromides.[13][14][17][19] These reactions typically employ a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and a phosphine ligand. A variety of cyanide sources can be used, with a notable trend towards less toxic alternatives to sodium or potassium cyanide, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[17] The primary advantage of palladium catalysis is its high turnover number and broad functional group tolerance.

-

Copper-Catalyzed Cyanation: Copper-catalyzed cyanation, a modification of the classic Rosenmund-von Braun reaction, offers a more economical alternative to palladium-based systems.[11][12][15][16] Modern protocols utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand such as an amine or an imidazole.[11] Copper catalysis can be particularly effective for electron-rich heteroaromatic systems. A "domino" halide exchange-cyanation, where an in situ generated iodide intermediate accelerates the reaction, has also been reported.[15][16]

For the synthesis of Methyl 4-cyanofuran-2-carboxylate, a palladium-catalyzed approach using a non-toxic cyanide source is presented as the primary protocol due to its generally high efficiency and reproducibility. An alternative copper-catalyzed method is also discussed.

Mechanistic Insight: Palladium-Catalyzed Cyanation

The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (in this case, the bromofuran ester) to form a Pd(II) intermediate.

-

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., from [Fe(CN)₆]⁴⁻) to the palladium center, displacing the bromide.

-

Reductive Elimination: The desired aryl nitrile product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Caption: Workflow for the palladium-catalyzed cyanation.

Detailed Experimental Protocol: Methyl 4-cyanofuran-2-carboxylate

-

Reaction Setup: In a Schlenk tube or a similar reaction vessel, combine Methyl 4,5-dibromofuran-2-carboxylate (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], e.g., 0.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., dppf, 2-10 mol%) in a solvent such as DMAc or NMP.

-

Degassing: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to a temperature between 100-140 °C and stir vigorously for the required time (typically 12-24 hours).

-

Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Characterization:

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 4-cyanofuran-2-carboxylate.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

-

Conclusion

The synthesis of Methyl 4-cyanofuran-2-carboxylate from 4,5-dibromofuran-2-carboxylic acid is a robust and efficient two-step process. The methodologies presented in this guide, namely Fischer-Speier esterification and transition metal-catalyzed cyanation, are well-established and offer a high degree of control and versatility. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. The emphasis on using less toxic reagents, such as potassium hexacyanoferrate(II), also aligns with the principles of green chemistry.

References

-

MySkinRecipes. (n.d.). 4,5-Dibromofuran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dibromofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- (n.d.). Chapter 1.

-

MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]

- ResearchGate. (2025, August 6).

- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.

-

PubChem. (n.d.). Methyl 4,5-Dibromo-2-furancarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.

- Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. (n.d.). PubMed Central.

- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.

- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-1.

-

AOBChem USA. (n.d.). Methyl 4,5-dibromofuran-2-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

SciSpace. (n.d.). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 2434-03-9[4,5-Dibromofuran-2-carboxylic acid]. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

- Semantic Scholar. (n.d.).

- ResearchGate. (2025, August 6).

-

Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 4-cyanofuran-2-carboxylate, 95% Purity, C7H5NO3, 250 mg. Retrieved from [Link]

-

porphyrin-systems. (n.d.). Methyl 4-bromofuran-2-carboxylate. Retrieved from [Link]

- ResearchGate. (2022, November 10). Methyl 5-(2-Fluoro-4-nitrophenyl)

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed Central. (n.d.).

-

PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source. Retrieved from [Link]

Sources

- 1. 4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dibromo-2-furoic acid 97 2434-03-9 [sigmaaldrich.com]

- 3. Methyl 4,5-Dibromo-2-furancarboxylate | C6H4Br2O3 | CID 4135083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 12. researchgate.net [researchgate.net]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 15. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 16. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Palladium-catalyzed cyanation of aryl halides with CuSCN. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic data for "Methyl 4-cyanofuran-2-carboxylate" (1H NMR, 13C NMR, HRMS)

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-cyanofuran-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its ¹H NMR, ¹³C NMR, and HRMS data. The focus is on the causal relationships behind the observed spectral features, providing a framework for the structural verification and quality control of this and similar furan-based molecules.

Introduction

Methyl 4-cyanofuran-2-carboxylate is a disubstituted furan derivative featuring an electron-withdrawing cyano group at the 4-position and a methyl ester at the 2-position. The precise characterization of its molecular structure is paramount for its application in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for unambiguous structural confirmation.[1] This guide will dissect the spectral data, offering a rationale for the observed chemical shifts, coupling constants, and mass-to-charge ratio, grounded in the electronic environment of the furan ring.

Molecular Structure and Spectroscopic Correlation

The structural features of Methyl 4-cyanofuran-2-carboxylate, particularly the placement of the electron-withdrawing substituents, create a distinct electronic environment that is reflected in its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering convention used for the discussion of the NMR data.

Caption: Molecular structure of Methyl 4-cyanofuran-2-carboxylate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For Methyl 4-cyanofuran-2-carboxylate, the spectrum is characterized by two signals in the aromatic region corresponding to the furan ring protons and one signal in the aliphatic region from the methyl ester protons.[1]

Table 1: ¹H NMR Data for Methyl 4-cyanofuran-2-carboxylate (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.06 | d | 0.9 | 1H | H5 |

| 7.33 | d | 0.9 | 1H | H3 |

| 3.94 | s | - | 3H | -OCH₃ |

Interpretation:

-

H5 Proton (δ 8.06): The proton at the 5-position (H5) is the most downfield-shifted proton on the furan ring. This is due to the deshielding effect of the adjacent electron-withdrawing cyano group at the 4-position and the anisotropic effect of the ester group at the 2-position. The signal appears as a doublet due to coupling with the H3 proton, although the coupling constant is small (0.9 Hz), which is typical for a four-bond coupling in a furan ring.[1]

-

H3 Proton (δ 7.33): The proton at the 3-position (H3) is shielded relative to H5. It is adjacent to the electron-withdrawing ester group but further away from the cyano group. This signal also appears as a doublet due to coupling with H5.[1]

-

Methyl Protons (δ 3.94): The three protons of the methyl ester group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the expected region for a methyl ester.[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of Methyl 4-cyanofuran-2-carboxylate shows seven distinct signals, corresponding to each unique carbon atom in the molecule.[1]

Table 2: ¹³C NMR Data for Methyl 4-cyanofuran-2-carboxylate (126 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 157.59 | C=O (ester) |

| 151.84 | C5 |

| 145.92 | C2 |

| 117.76 | C3 |

| 111.60 | C≡N (cyano) |

| 100.03 | C4 |

| 52.69 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (δ 157.59): The carbon of the ester carbonyl group is the most downfield-shifted carbon, which is typical for this functional group.[1]

-

Furan Ring Carbons (δ 151.84, 145.92, 117.76, 100.03): The chemical shifts of the furan ring carbons are influenced by the substituents. C5 (δ 151.84) and C2 (δ 145.92) are significantly downfield due to their attachment to the oxygen atom and the electron-withdrawing groups. C4 (δ 100.03) is notably upfield, a consequence of being directly attached to the electron-rich nitrogen of the cyano group, while C3 (δ 117.76) resonates at a more intermediate chemical shift.[1]

-

Cyano Carbon (δ 111.60): The carbon of the cyano group appears in the expected region for a nitrile.[1]

-

Methyl Carbon (δ 52.69): The carbon of the methyl ester group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule.

Table 3: HRMS Data for Methyl 4-cyanofuran-2-carboxylate [1]

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| LC-TOF | 151.0269 | 151.0285 | C₇H₅NO₃ |

Interpretation:

The experimentally determined mass-to-charge ratio (151.0285) is in excellent agreement with the calculated mass for the molecular formula C₇H₅NO₃ (151.0269). This confirms the elemental composition of Methyl 4-cyanofuran-2-carboxylate.[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and spectroscopic characterization of furan derivatives and are designed to be self-validating.[1]

Synthesis of Methyl 4-cyanofuran-2-carboxylate [1]

This synthesis involves a palladium-catalyzed cyanation of a bromo-furan precursor.

Caption: Synthetic workflow for Methyl 4-cyanofuran-2-carboxylate.

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend Methyl 4-bromofuran-2-carboxylate, tetrakis(triphenylphosphine)palladium(0), and zinc cyanide in anhydrous dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir overnight.

-

Workup: After cooling to room temperature, partition the reaction mixture between water and diethyl ether. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H and ¹³C NMR Acquisition: Acquire the spectra on a 500 MHz (for ¹H) and 126 MHz (for ¹³C) NMR spectrometer.

-

HRMS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

HRMS Acquisition: Analyze the sample using a Liquid Chromatography-Time of Flight (LC-TOF) mass spectrometer in the appropriate ionization mode.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of Methyl 4-cyanofuran-2-carboxylate. The detailed interpretation of the ¹H NMR, ¹³C NMR, and HRMS data, supported by established principles of spectroscopy, ensures a high degree of confidence in the assigned structure. The provided experimental protocols offer a reliable methodology for the synthesis and characterization of this and related furan derivatives, emphasizing the importance of rigorous analytical techniques in chemical research and development.

References

-

Talley, J. J., et al. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. ACS Medicinal Chemistry Letters, 3(10), 839-844. Available at: [Link]

Sources

Physical and chemical properties of "Methyl 4-cyanofuran-2-carboxylate"

An In-Depth Technical Guide to Methyl 4-cyanofuran-2-carboxylate

Abstract

Methyl 4-cyanofuran-2-carboxylate is a substituted furan derivative incorporating both a nitrile and a methyl ester functional group. These electron-withdrawing moieties significantly influence the chemical reactivity of the furan ring, making the compound a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties. We will delve into its structural characterization, predictable reactivity, a representative synthetic workflow, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in complex organic synthesis.

Compound Identification and Structure

Properly identifying a chemical entity is the foundation of sound scientific research. Methyl 4-cyanofuran-2-carboxylate is a specific isomer whose properties are dictated by the precise arrangement of its functional groups on the furan core.

-

IUPAC Name: Methyl 4-cyanofuran-2-carboxylate

-

CAS Number: 357289-65-7[1]

-

Molecular Formula: C₇H₅NO₃[1]

-

Synonyms: 2-Furancarboxylic acid, 4-cyano-, methyl ester[1]

The structure consists of a five-membered aromatic furan ring. A methyl ester group (-COOCH₃) is attached at the C2 position, and a cyano (nitrile) group (-C≡N) is at the C4 position. The presence of two strong electron-withdrawing groups on the furan ring is the dominant factor governing its electronic properties and reactivity.

Caption: Chemical structure of Methyl 4-cyanofuran-2-carboxylate.

Physical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, purification, and characterization of Methyl 4-cyanofuran-2-carboxylate. While extensive experimental data is not widely published, the following tables summarize known and predicted properties.

Physical Properties

This table outlines the key physical descriptors for the compound.

| Property | Value | Source |

| Molecular Weight | 151.12 g/mol | [1] |

| Appearance | Not specified (typically off-white to yellow solid for similar compounds) | Inferred |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone. Sparingly soluble in non-polar solvents like hexanes. | Inferred |

Spectroscopic Data (Predicted)

No publicly available experimental spectra were found. The following data are predicted based on the chemical structure and analysis of similar furan derivatives. These predictions are crucial for researchers to confirm the identity of the synthesized compound.[2][3][4]

| Technique | Expected Observations |

| ¹H-NMR | - Furan H5: Doublet, δ ≈ 7.8-8.2 ppm. Downfield shift due to adjacent oxygen and deshielding by the C2-ester.- Furan H3: Doublet, δ ≈ 7.3-7.6 ppm. Downfield shift due to deshielding by the C2-ester and C4-cyano group.- Methyl H (-OCH₃): Singlet, δ ≈ 3.9-4.1 ppm. |

| ¹³C-NMR | - Ester Carbonyl (C=O): δ ≈ 158-162 ppm.- Furan C2 & C5: δ ≈ 145-155 ppm.- Furan C3: δ ≈ 115-125 ppm.- Furan C4: δ ≈ 100-110 ppm (carbon bearing the cyano group).- Nitrile (C≡N): δ ≈ 112-118 ppm.- Methyl Carbon (-OCH₃): δ ≈ 52-55 ppm. |

| FT-IR (cm⁻¹) | - C≡N Stretch: Strong, sharp peak at ~2230-2240 cm⁻¹.- C=O Stretch (Ester): Strong, sharp peak at ~1720-1740 cm⁻¹.- C-O Stretch (Ester & Furan): Multiple strong peaks in the 1000-1300 cm⁻¹ region.- C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion [M]⁺: m/z = 151.- Key Fragments: Loss of methoxy group (-OCH₃) to give m/z = 120. Loss of the ester group (-COOCH₃) to give m/z = 92. |

Chemical Properties and Reactivity Profile

The reactivity of Methyl 4-cyanofuran-2-carboxylate is governed by the interplay between its aromatic furan core and the two powerful electron-withdrawing substituents.

Furan Ring Reactivity

Unlike furan itself, which is electron-rich and readily undergoes electrophilic aromatic substitution, the furan ring in this molecule is significantly deactivated. The cyano and methyl ester groups pull electron density out of the ring, making it less susceptible to attack by electrophiles (e.g., in Friedel-Crafts or nitration reactions).[5] Conversely, this electron deficiency enhances its reactivity in other pathways:

-

Diels-Alder Reactions: Substituted furans can act as dienes in cycloaddition reactions. The electron-withdrawing groups can influence the rate and regioselectivity of these reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for furans than for other heterocycles, a sufficiently electron-poor ring could potentially undergo nucleophilic attack, especially if a leaving group is present at an activated position.

Functional Group Reactivity

The nitrile and ester groups are primary sites for chemical transformation:

-

Nitrile Group (-C≡N): This group is a versatile synthetic handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (Methyl 4-carboxyfuran-2-carboxylate) or amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic site, which is a common strategy in drug development.

-

-

Ester Group (-COOCH₃):

-

Hydrolysis (Saponification): Treatment with a base (e.g., NaOH, KOH) followed by acidic workup will convert the methyl ester to a carboxylic acid (4-Cyanofuran-2-carboxylic acid).

-

Amidation: The ester can react with amines, often under heating or with catalysis, to form the corresponding amide.[6]

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol (-CH₂OH).

-

Representative Synthetic Protocol

Caption: A plausible synthetic workflow for Methyl 4-cyanofuran-2-carboxylate.

Step-by-Step Methodology

Disclaimer: This is a generalized, theoretical protocol. It requires optimization and validation in a laboratory setting.

Step 1: Synthesis of Methyl 4-bromofuran-2-carboxylate

-

Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add Methyl furan-2-carboxylate (1.0 eq). Dissolve it in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract with Ethyl Acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography to yield the bromo-intermediate.

Step 2: Synthesis of Methyl 4-cyanofuran-2-carboxylate (Rosenmund-von Braun Reaction)

-

Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere, combine Methyl 4-bromofuran-2-carboxylate (1.0 eq) and Copper(I) Cyanide (CuCN) (1.2 eq) in anhydrous DMF.

-

Reaction: Heat the mixture to 140-160 °C and maintain for 8-12 hours. The reaction should be monitored by TLC or GC-MS.[7]

-

Workup: Cool the reaction to room temperature. Pour into an aqueous solution of Ferric Chloride (FeCl₃) and Hydrochloric Acid (HCl) to break down the copper complexes, and stir for 1 hour. Extract the product with Ethyl Acetate or DCM (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexane) to obtain the final product.[7]

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the results to the predicted values in Section 2.2.

Safety, Handling, and Storage

While specific toxicological data for Methyl 4-cyanofuran-2-carboxylate is not available, its structure suggests that standard precautions for handling fine organic chemicals should be strictly followed. The safety profile of structurally related compounds can serve as a useful, albeit preliminary, guide.

-

Hazard Classification (Predicted): Based on related compounds like nitriles and substituted furans, it should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 4-cyanofuran-2-carboxylate is a valuable heterocyclic building block whose chemical behavior is dominated by the electron-withdrawing nature of its nitrile and ester substituents. This deactivates the furan ring towards classical electrophilic substitution but opens avenues for nucleophilic reactions and cycloadditions. The functional groups themselves offer a rich platform for transformations into amines, amides, and carboxylic acids, making this compound a promising intermediate for the synthesis of complex molecular targets in the pharmaceutical and chemical industries. Proper characterization using spectroscopic methods and adherence to safety protocols are paramount when working with this compound.

References

-

CP Lab Safety. (n.d.). Methyl 4-cyanofuran-2-carboxylate, 95% Purity, C7H5NO3, 250 mg. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(cyanomethyl)-5-methylfuran-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Retrieved from [Link]

-

Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

-

ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]

-

ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. Retrieved from [Link]

-

ResearchGate. (2019). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

-

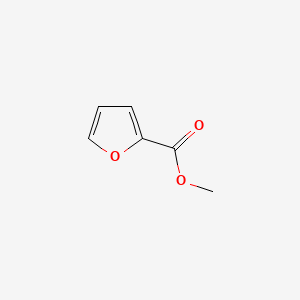

PubChem. (n.d.). Methyl 2-furoate. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. benchchem.com [benchchem.com]

"Methyl 4-cyanofuran-2-carboxylate" CAS number and molecular weight

An In-Depth Technical Guide to Methyl 4-Cyanofuran-2-Carboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the chemical properties, synthesis, and potential applications of Methyl 4-cyanofuran-2-carboxylate.

Chemical Identity and Properties

Methyl 4-cyanofuran-2-carboxylate is a substituted furan derivative featuring both a cyano and a methyl ester functional group. These functionalities make it an intriguing building block for medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 357289-65-7 | [1] |

| Molecular Formula | C₇H₅NO₃ | [1] |

| Molecular Weight | 151.12 g/mol | |

| Synonyms | 2-Furancarboxylic acid, 4-cyano-, methyl ester | [1] |

Synthesis and Purification

One potential, generalized approach could involve:

-

Starting Material Selection : A plausible starting material would be a furan-2-carboxylate derivative with a suitable leaving group (e.g., a halogen) at the 4-position, such as methyl 4-bromofuran-2-carboxylate.

-

Cyanation Reaction : The bromo-substituent could then be displaced with a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction.

Experimental Protocol: A Generalized Approach to Synthesis

Disclaimer: This is a generalized protocol and would require optimization.

-

Reaction Setup : To a solution of methyl 4-bromofuran-2-carboxylate in a polar aprotic solvent like DMF or NMP, add copper(I) cyanide.

-

Reaction Conditions : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of a complexing agent for copper, such as ferric chloride or aqueous ammonia. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification : The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]

Caption: A potential workflow for the synthesis of Methyl 4-cyanofuran-2-carboxylate.

Spectroscopic Characterization

Detailed spectroscopic data for Methyl 4-cyanofuran-2-carboxylate is not widely published. However, based on its structure, the following characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted.

| Spectroscopy | Expected Signals |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- Two doublets for the furan ring protons. |

| ¹³C NMR | - A signal for the cyano carbon (~115 ppm).- A signal for the ester carbonyl carbon (~160 ppm).- Signals for the furan ring carbons.- A signal for the methyl ester carbon (~52 ppm). |

| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch (~2230 cm⁻¹).- A strong absorption band for the ester carbonyl (C=O) stretch (~1720 cm⁻¹).- C-O stretching bands for the furan ring and the ester. |

Reactivity and Potential Applications

The furan nucleus is a significant scaffold in medicinal chemistry, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and drug-receptor interactions.[2] Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5]

The presence of both an electron-withdrawing cyano group and a methyl ester group on the furan ring of Methyl 4-cyanofuran-2-carboxylate makes it a versatile intermediate for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed or converted to an amide. These transformations open up possibilities for creating a diverse library of compounds for drug discovery programs.

Caption: Potential reactivity pathways for Methyl 4-cyanofuran-2-carboxylate.

Safety and Handling

Given the presence of a cyano group, Methyl 4-cyanofuran-2-carboxylate should be handled with extreme caution as it is potentially toxic if inhaled, ingested, or absorbed through the skin. It may be metabolized to cyanide, which can impair cellular respiration.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection : Use in a well-ventilated fume hood. If the substance is a powder, avoid generating dust.

Handling and Storage:

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

-

Avoid contact with strong acids and bases.

In case of exposure, seek immediate medical attention.

Conclusion

Methyl 4-cyanofuran-2-carboxylate is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented, can be approached through established organic chemistry methodologies. Due to its potential toxicity, strict adherence to safety protocols is essential when handling this compound. Further research into the synthesis and biological activity of derivatives of Methyl 4-cyanofuran-2-carboxylate is warranted to fully explore its potential.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]

-

Clinically approved drugs containing furan ring. ResearchGate. [Link]

-

Applications of furan and its derivative. Slideshare. [Link]

-

Methyl 4-cyanofuran-2-carboxylate, 95% Purity, C7H5NO3, 250 mg. CP Lab Safety. [Link]

-

Sodium Cyanoborohydride SOP.docx. University of California, Irvine. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.osu.edu [chemistry.osu.edu]

Starting materials for the synthesis of "Methyl 4-cyanofuran-2-carboxylate"

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-cyanofuran-2-carboxylate

Introduction and Strategic Overview

Methyl 4-cyanofuran-2-carboxylate is a disubstituted furan derivative possessing two key functional groups: a nitrile and a methyl ester. These functionalities make it a valuable and versatile building block in medicinal chemistry and materials science. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester provides a handle for further amide coupling reactions. The furan core itself is a prevalent motif in numerous natural products and pharmaceuticals.

A successful synthesis of such a specific substitution pattern on an aromatic heterocycle requires a robust strategy that controls regioselectivity. A retrosynthetic analysis reveals that the most direct approach involves the late-stage introduction of the cyano group onto a pre-existing, appropriately functionalized furan-2-carboxylate scaffold. This strategy circumvents the significant challenges associated with controlling the regiochemistry during the initial construction of the furan ring from acyclic precursors.

The key disconnection points to Methyl 4-bromofuran-2-carboxylate as the most logical and critical precursor. The conversion of an aryl or heteroaryl bromide to a nitrile is a well-established and reliable transformation.

Caption: Retrosynthetic analysis of Methyl 4-cyanofuran-2-carboxylate.

This guide will detail the synthesis starting from the pivotal intermediate, 4-bromofuran-2-carboxylic acid, covering its esterification and subsequent cyanation to yield the target molecule.

The Pivotal Starting Material: 4-Bromofuran-2-carboxylic Acid

The selection of the starting material is the most critical decision in this synthesis. While one might intuitively consider direct bromination of the widely available furan-2-carboxylic acid, this approach is not viable for producing the desired isomer.

Causality of Reagent Choice and Regioselectivity: The carboxyl group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Furthermore, it directs incoming electrophiles primarily to the C5 position.[1][2] Direct bromination of furan-2-carboxylic acid or its esters consistently yields the 5-bromo isomer, not the required 4-bromo isomer.[1][3]

Therefore, 4-bromofuran-2-carboxylic acid (CAS 3439-02-9) must be sourced commercially or prepared via a specialized, multi-step synthesis that is beyond the scope of simple electrophilic substitution.[4][5] Its availability is the gating factor for the entire synthetic sequence. For the purposes of this guide, we will consider it the primary starting material.

Core Synthetic Pathway and Protocols

The synthesis is a two-step process: (1) esterification of the carboxylic acid and (2) conversion of the bromo-substituent to a cyano group.

Caption: The two-step synthetic workflow to the target molecule.

Step 1: Esterification of 4-Bromofuran-2-carboxylic Acid

Objective: To convert the carboxylic acid into its corresponding methyl ester, which is the direct precursor for the cyanation step.

Methodology: Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation.

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromofuran-2-carboxylic acid (1.0 eq).

-

Reagents: Add an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product, Methyl 4-bromofuran-2-carboxylate (CAS 58235-80-6) , can be purified by column chromatography on silica gel if necessary.[6]

Step 2: Cyanation via the Rosenmund-von Braun Reaction

Objective: To displace the bromine atom at the C4 position with a cyanide group.

Methodology: The Rosenmund-von Braun reaction is the classic method for converting aryl or heteroaryl halides to nitriles using copper(I) cyanide.[7][8] The reaction requires high temperatures and a polar aprotic solvent to facilitate the nucleophilic substitution.

Protocol:

-

Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet, combine Methyl 4-bromofuran-2-carboxylate (1.0 eq) and copper(I) cyanide (CuCN, typically 1.2-2.0 eq).

-

Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The solvent must be anhydrous.

-

Reaction: Heat the reaction mixture under an inert atmosphere to a high temperature (typically 140-180 °C) and maintain for 6-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by pouring the dark mixture into an aqueous solution of ferric chloride (FeCl₃) or aqueous ammonia to complex with the copper salts. c. Stir the resulting mixture vigorously for 1-2 hours. d. Extract the product with an organic solvent like ethyl acetate or toluene. e. Wash the combined organic layers sequentially with water and brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-cyanofuran-2-carboxylate .

Trustworthiness and Field Insights: The Rosenmund-von Braun reaction is robust but can be challenging to work up due to the use of stoichiometric, often heterogeneous, copper salts.[9] Modern palladium-catalyzed cyanation methods using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can sometimes offer milder conditions and easier purification, representing a valuable alternative for researchers.[10]

Summary of Reagents and Conditions

| Step | Starting Material | Key Reagents | Role of Reagents | Solvent | Conditions | Product |

| 1 | 4-Bromofuran-2-carboxylic Acid | Methanol, H₂SO₄ (cat.) | Reagent/Solvent, Acid Catalyst | Methanol | Reflux (65 °C) | Methyl 4-bromofuran-2-carboxylate |

| 2 | Methyl 4-bromofuran-2-carboxylate | Copper(I) Cyanide (CuCN) | Cyanide Source, Catalyst | DMF or NMP | Heat (140-180 °C) | Methyl 4-cyanofuran-2-carboxylate |

Conclusion

The most reliable and technically sound strategy for synthesizing Methyl 4-cyanofuran-2-carboxylate hinges on a two-step sequence starting from a specialized precursor. The critical starting material is 4-bromofuran-2-carboxylic acid , chosen because direct functionalization of simpler furan cores at the C4 position is regiochemically disfavored. The synthesis proceeds through a standard esterification to yield Methyl 4-bromofuran-2-carboxylate , followed by a robust Rosenmund-von Braun cyanation to install the nitrile group and afford the final product. The success of this entire process is predicated on the availability of the specific 4-bromo isomer of the starting furan.

References

- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. appretech.com [appretech.com]

- 6. Methyl 4-bromofuran-2-carboxylate | C6H5BrO3 | CID 12239443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-cyanofuran-2-carboxylate

Foreword: Navigating the Nuances of a Niche Reagent

In the landscape of drug discovery and fine chemical synthesis, the mastery of our reagents is paramount. It is not merely about understanding their reactivity in a flask but also about comprehending their behavior on the shelf. Methyl 4-cyanofuran-2-carboxylate, a polysubstituted furan, presents as a valuable building block, yet its nuanced stability profile demands a rigorous and scientifically grounded approach to its storage and handling. This guide is crafted for the discerning researcher and scientist, moving beyond generic recommendations to provide a causal understanding of the factors governing the longevity and integrity of this compound. Herein, we dissect the molecular liabilities of Methyl 4-cyanofuran-2-carboxylate, offering not just protocols, but a validated framework for ensuring its stability from receipt to reaction.

Molecular Profile and Inherent Stability Considerations

Methyl 4-cyanofuran-2-carboxylate is a heterocyclic compound featuring a furan ring substituted with a methyl ester at the 2-position and a cyano group at the 4-position. The interplay of these functional groups on the electron-rich furan core dictates its chemical reactivity and, consequently, its stability.

The furan ring, an aromatic heterocycle, is susceptible to various degradation pathways. It is an electron-rich system, making it reactive towards electrophiles[1]. The presence of both an electron-withdrawing cyano group and an electron-withdrawing methyl carboxylate group modifies the electron density of the ring, influencing its susceptibility to oxidative and hydrolytic degradation.

Diagram: Chemical Structure of Methyl 4-cyanofuran-2-carboxylate

Caption: Chemical structure of Methyl 4-cyanofuran-2-carboxylate.

Key Degradation Pathways and Their Mitigation

Understanding the potential routes of degradation is critical for establishing effective storage protocols. For Methyl 4-cyanofuran-2-carboxylate, the primary concerns are hydrolysis, oxidation, and photodecomposition.

Hydrolytic Degradation

The methyl ester functionality is susceptible to hydrolysis, which can be catalyzed by both acid and base, to yield the corresponding carboxylic acid and methanol. The presence of moisture is the direct cause of this degradation.

-

Causality: The ester linkage is polarized, with the carbonyl carbon being electrophilic. Water, acting as a nucleophile, can attack this carbon, leading to the cleavage of the ester bond. This process is accelerated in the presence of acidic or basic impurities.

-

Mitigation: Strict exclusion of moisture is imperative. This involves storage in a tightly sealed container, preferably with a desiccant. The use of an inert atmosphere, such as argon or nitrogen, can further displace ambient moisture.

Oxidative Degradation

The furan ring is known to be sensitive to oxidation[2]. While the electron-withdrawing substituents on Methyl 4-cyanofuran-2-carboxylate may reduce the ring's susceptibility compared to unsubstituted furan, the risk remains, particularly in the presence of atmospheric oxygen over long-term storage. Oxidation can lead to ring-opening or the formation of various oxidized species, compromising the purity of the material.

-

Causality: The π-electron system of the furan ring can react with oxygen, especially when initiated by light or trace metal impurities. This can lead to the formation of endoperoxides and subsequent rearrangement or decomposition products.

-

Mitigation: Storage under an inert atmosphere (argon or nitrogen) is the most effective preventative measure. Additionally, avoiding exposure to air, especially during sample handling, is crucial. The use of amber vials can also help by blocking light that might catalyze photo-oxidation.

Photochemical Instability

Many furan-containing compounds exhibit photoreactivity, undergoing various transformations upon exposure to light, particularly in the UV spectrum[3][4]. These reactions can include dimerization, polymerization, or rearrangement, leading to a loss of the desired compound and the formation of impurities.

-

Causality: The conjugated π-system of the furan ring can absorb UV light, promoting it to an excited state. This excited molecule can then undergo various photochemical reactions.

-

Mitigation: The compound must be protected from light. Storage in amber glass containers is a standard practice. For highly sensitive applications, storing the container within a light-blocking secondary container is recommended. All handling and weighing operations should be performed in a dimly lit environment or with appropriate light filters.

Diagram: Potential Degradation Pathways

Caption: Key degradation routes for Methyl 4-cyanofuran-2-carboxylate.

Recommended Storage and Handling Protocols

Based on the analysis of the compound's inherent instabilities, the following storage and handling protocols are recommended to ensure its long-term integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Reduces the rate of all chemical degradation pathways. While freezing (-20 °C) might be considered for very long-term storage, it can introduce risks of moisture condensation during temperature cycling. For routine use, refrigeration is a safer and effective option.[5][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen and moisture, preventing oxidative and hydrolytic degradation. |

| Light | Protect from Light | Prevents photodecomposition. Use of amber vials is mandatory. |

| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness. |

| Desiccation | Optional but Recommended | The inclusion of a desiccant in a secondary container provides an additional layer of protection against moisture. |

Handling Procedures

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

-

Minimize Exposure: Only unseal the container when it has equilibrated to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

-

Rapid Operations: Weighing and aliquoting should be performed as quickly as possible to minimize exposure to air and light.

-

Proper Resealing: After use, flush the container with an inert gas before tightly resealing. Parafilm can be used to further secure the seal.

Diagram: Recommended Storage Workflow

Caption: A self-validating workflow for maintaining compound integrity.

Experimental Protocol: Stability Assessment

To empirically validate the stability of a given batch of Methyl 4-cyanofuran-2-carboxylate, a formal stability study is recommended.

Objective

To determine the rate of degradation of Methyl 4-cyanofuran-2-carboxylate under accelerated and long-term storage conditions.

Materials and Methods

-

Compound: Methyl 4-cyanofuran-2-carboxylate, high purity grade (>98%)

-

Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.

-

Storage Chambers:

-

2-8 °C (Recommended long-term)

-

25 °C / 60% Relative Humidity (ICH long-term)

-

40 °C / 75% Relative Humidity (ICH accelerated)

-

-

Containers: Amber glass vials with screw caps.

Procedure

-

Initial Analysis (T=0): Analyze the initial purity of the compound using a validated HPLC or LC-MS method. This will serve as the baseline.

-

Sample Preparation: Aliquot the compound into multiple amber glass vials for each storage condition. For a subset of samples at each condition, intentionally expose them to air and moisture before sealing to simulate poor handling.

-

Storage: Place the vials in the respective stability chambers.

-

Time Points: Pull samples for analysis at predefined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for purity and the formation of any degradation products. Quantify the remaining parent compound and any significant impurities.

-

Data Analysis: Plot the percentage of the parent compound remaining over time for each condition. This will allow for the determination of the degradation rate and the shelf-life of the compound under the tested conditions.

Conclusion: A Proactive Approach to Reagent Management

The stability of Methyl 4-cyanofuran-2-carboxylate is not an absolute property but rather a conditional state that is directly influenced by our storage and handling practices. By understanding the inherent chemical liabilities of the furan ring and the attached functional groups, we can move from a reactive to a proactive stance on reagent management. The protocols and insights provided in this guide are designed to be a self-validating system, ensuring that the material in the vial remains true to its label. Adherence to these scientifically-grounded procedures will safeguard the integrity of your research and development endeavors, ensuring that the reactivity you observe in your experiments is that of the intended molecule, free from the confounding influence of degradation products.

References

-

Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). ACS Publications. [Link]

-

Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). National Library of Medicine. [Link]

-

Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. (n.d.). MDPI. [Link]

-

Lactose utilisation to furan carboxylates: a unique source for platform molecules. (2023). Royal Society of Chemistry. [Link]

-

Lactose Utilisation to Furan Carboxylates: A Unique Source for Platform Molecules. (2024). Royal Society of Chemistry. [Link]

-

Photoreactive furan derivatives | Request PDF. (2025). ResearchGate. [Link]

-

Furan Hydrolysis. (n.d.). ChemTube3D. [Link]

-

Western Carolina University Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. [Link]

- Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. (2023).

-

Methyl 4-cyanofuran-2-carboxylate, 95% Purity, C7H5NO3, 250 mg. (n.d.). CP Lab Safety. [Link]

-

Direct catalytic conversion of bagasse fibers to furan building blocks in organic and ionic solvents. (n.d.). UCL Discovery. [Link]

-

Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. (2023). National Library of Medicine. [Link]

-

Furan formation during storage and reheating of sterilised vegetable purées. (n.d.). National Library of Medicine. [Link]

-

Furan formation during storage and reheating of sterilised vegetable purées. (2025). ResearchGate. [Link]

-

Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). ResearchGate. [Link]

-

Reactivity of Benzofuran Derivatives. (2025). ResearchGate. [Link]

-

The reactivity of isobenzofuran. (n.d.). RSC Publishing. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. [Link]

-

Unraveling the reactivity of a cationic iminoborane: avenues to unusual boron cations. (n.d.). RSC Publishing. [Link]

-

Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). National Library of Medicine. [Link]

-

Methyl 4-methylpyrrole-2-carboxylate. (n.d.). PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendant Therapeutic Promise of Substituted Cyanofurans: A Technical Guide for Drug Discovery Professionals

Introduction: The Furan Scaffold and the Strategic Introduction of the Cyano Group

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its inherent biological activity and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases, including infectious diseases, inflammation, and cancer.[4][5] This guide delves into a specific and increasingly important subclass: substituted cyanofurans. The introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety and a versatile synthetic handle, profoundly influences the electronic properties and biological activities of the furan ring system. This strategic substitution has led to the discovery of cyanofuran derivatives with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted cyanofurans. It is designed for researchers, scientists, and drug development professionals, offering a blend of established principles and recent discoveries to inform and inspire future research in this exciting area of medicinal chemistry.

I. Anticancer Activity of Substituted Cyanofurans: Targeting Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in modern medicine. Substituted cyanofurans have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[6][7] The presence of the cyano group often enhances the anticancer potential of the furan scaffold, contributing to interactions with key biological targets.[8]

A. Synthesis of Anticancer Cyanofuran Derivatives

A common and efficient route to biologically active 2-amino-3-cyanofurans involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative, often catalyzed by a base like piperidine.[9] This versatile synthesis allows for the facile introduction of a variety of substituents at different positions of the furan ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4H-chromenes (a fused furan system) [9]

-

Combine equimolar amounts of the desired aldehyde, malononitrile, and a substituted phenol in ethanol (15 mL).

-

Add piperidine (0.2 molar equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the desired 2-amino-3-cyano-4H-chromene derivative.

B. In Vitro Cytotoxic Activity and Mechanistic Insights

Substituted cyanofurans have demonstrated significant cytotoxicity against various cancer cell lines. For instance, novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives have shown remarkable antiproliferative activity against colorectal cancer cells (HCT116) with IC50 values in the sub-micromolar range.[9]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives | HCT116 | 0.28 | [9] |

| Naphthoquinone-furan-2-cyanoacryloyl hybrids | HeLa | 3.10 | [10] |

| Furo[2,3-b]quinoline derivatives | HCT-116 | 4.32 - 24.96 | [11] |

| Furan-based derivatives | MCF-7 | 2.96 - 4.06 | [7] |

Mechanism of Action: The anticancer effects of cyanofurans are often multi-faceted. Some derivatives have been shown to act as potent inhibitors of key signaling pathways implicated in cancer progression, such as the STAT3 pathway.[9][10] Inhibition of STAT3 phosphorylation can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis. Furthermore, some cyanofuran hybrids have been observed to trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[10]

Caption: Proposed anticancer mechanisms of substituted cyanofurans.

C. Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of cyanofuran derivatives. For benzodioxinic lactones, the introduction of a cyano group at the side chain of C-11 was found to increase cytotoxic activity.[8] In the case of 4-cyanophenyl substituted thiazol-2-ylhydrazones, specific substitutions on the benzylidene ring, such as a 2-hydroxy-3-methyl group, led to optimal activity against MCF-7 breast cancer cells.[11] These findings highlight the importance of systematic structural modifications to enhance the therapeutic potential of this class of compounds.

II. Antimicrobial and Antifungal Potential of Cyanofurans

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Furan derivatives have long been recognized for their antimicrobial properties.[3][6] The incorporation of a cyano group can modulate this activity, leading to compounds with potent and selective antimicrobial and antifungal effects.

A. Synthesis of Antimicrobial Cyanofuran Derivatives

The synthesis of antimicrobial cyanofuran derivatives often follows similar multicomponent reaction strategies as those employed for anticancer agents, allowing for the generation of diverse libraries for screening. For instance, 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles, which contain a cyanomethyl group, can be synthesized from the corresponding 1-chloromethylisoquinolines.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

B. In Vitro Antimicrobial and Antifungal Activity

While specific data on a wide range of cyanofurans is still emerging, studies on related structures provide promising leads. For example, 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles exhibited weak to moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a MIC of 250 µg/mL for the most active compound.[12] Further structural optimization is likely to yield more potent antimicrobial cyanofurans.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles | S. aureus, E. coli, C. albicans | 250 | [12] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [13] |

C. Structure-Activity Relationship (SAR) in Antimicrobial Cyanofurans

SAR studies are essential for developing cyanofuran-based antimicrobials with improved efficacy. For cyanine-derived antibiotics, properties such as positive charge and lipophilicity have been identified as key for their antibacterial activity.[1] While not furan-based, these principles can guide the design of novel cyanofuran antimicrobials. The strategic placement of lipophilic and electron-donating or -withdrawing groups on the furan ring, in conjunction with the cyano moiety, will be critical in optimizing their antimicrobial profile.

III. Anti-inflammatory Properties of Substituted Cyanofurans

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Furan derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[3][6] The introduction of a cyano group can enhance these properties, leading to the development of novel anti-inflammatory drug candidates.

A. Synthesis of Anti-inflammatory Cyanofuran Derivatives

The synthesis of anti-inflammatory cyanofurans can be achieved through various synthetic routes, including those previously described for anticancer and antimicrobial derivatives. The versatility of these synthetic methods allows for the creation of a wide array of substituted cyanofurans for biological screening.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation) [14]

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Prepare a control solution containing the same components without the test compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

B. In Vitro Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of a broad range of cyanofurans is still under investigation, related furan derivatives have shown significant effects. For example, benzofuran derivatives have been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, a key inflammatory mediator.[15] Amine cyanoboranes have also demonstrated anti-inflammatory properties by inhibiting the release of lysosomal enzymes and prostaglandin synthesis.[7] These findings suggest that cyanofurans are a promising scaffold for the development of novel anti-inflammatory agents.

Caption: Workflow for the discovery and evaluation of anti-inflammatory cyanofurans.

C. Structure-Activity Relationship (SAR) Considerations

The anti-inflammatory activity of furan derivatives is highly dependent on their substitution pattern. For benzofuranones, the degree of anti-inflammatory activity was found to be similar to their corresponding ring-opened o-hydroxy acids, suggesting an in vivo transformation.[16] For the development of potent anti-inflammatory cyanofurans, it will be crucial to investigate the influence of the position and electronic nature of various substituents on the furan ring in relation to the cyano group.

IV. Future Directions and Conclusion

Substituted cyanofurans represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. The strategic incorporation of the cyano group onto the furan scaffold has yielded derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research in this area should focus on:

-